

# Spectroscopic Analysis of Diallyl 2,2'-oxydiethyl dicarbonate: A Technical Guide

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## Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

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## Introduction

**Diallyl 2,2'-oxydiethyl dicarbonate**, also known as allyl diglycol carbonate (ADC), is a monomer primarily utilized in the production of high-performance optical polymers.<sup>[1]</sup> Its chemical structure, featuring two allyl groups and a diethylene glycol backbone, allows for the formation of a cross-linked polymer network upon free-radical polymerization.<sup>[1]</sup> This results in a material with exceptional optical clarity, impact resistance, and light weight, making it a preferred choice for manufacturing ophthalmic lenses and other optical components. While its primary application lies in materials science, the presence of the diallyl functional group suggests potential for chemical modifications and derivatizations that could be of interest in various research and development contexts. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, reaction monitoring, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the spectroscopic analysis of **Diallyl 2,2'-oxydiethyl dicarbonate**, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and key logical workflows for its synthesis and polymerization are also presented.

## Physicochemical Properties

A summary of the key physicochemical properties of **Diallyl 2,2'-oxydiethyl dicarbonate** is provided in the table below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>7</sub>
Molecular Weight	274.27 g/mol <a href="#">[1]</a>
CAS Number	142-22-3 <a href="#">[1]</a>
Appearance	Colorless liquid <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.15 g/mL at 25 °C <a href="#">[2]</a>
Melting Point	-4 °C <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	161 °C at 2 mmHg <a href="#">[2]</a>
Refractive Index (n <sup>20</sup> /D)	1.451 <a href="#">[2]</a>
Water Solubility	2.36 g/L at 20 °C <a href="#">[2]</a>

## Spectroscopic Data

The following sections detail the characteristic spectroscopic data for **Diallyl 2,2'-oxydiethyl dicarbonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Diallyl 2,2'-oxydiethyl dicarbonate**. The proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectra provide detailed information about the chemical environment of each atom.

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is characterized by distinct signals corresponding to the allyl and the ethylene oxide backbone protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.8 – 5.2	Multiplet	2H	-CH=CH <sub>2</sub>
5.4 – 5.2	Multiplet	4H	-CH=CH <sub>2</sub>
4.6	Doublet	4H	-O-CH <sub>2</sub> -CH=CH <sub>2</sub>
4.2	Multiplet	4H	-C(=O)O-CH <sub>2</sub> -CH <sub>2</sub> -
3.6 – 4.2	Multiplet	4H	-CH <sub>2</sub> -O-CH <sub>2</sub> -

Note: The chemical shift ranges for the allyl protons are reported as a multiplet between  $\delta$  5.8–5.2 ppm.<sup>[1]</sup> The ethylene oxide backbone protons appear in the region of  $\delta$  3.6–4.2 ppm.<sup>[1]</sup>

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the presence of the carbonyl carbons and the different types of aliphatic carbons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
150 – 155	C=O (Carbonate) <sup>[1]</sup>
132	-CH=CH <sub>2</sub>
118	-CH=CH <sub>2</sub>
69	-O-CH <sub>2</sub> -CH=CH <sub>2</sub>
68	-C(=O)O-CH <sub>2</sub> -CH <sub>2</sub> -
64	-CH <sub>2</sub> -O-CH <sub>2</sub> -

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Diallyl 2,2'-oxydiethyl dicarbonate**. The spectrum is dominated by strong absorptions from the carbonate and allyl groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
1740–1760	C=O	Carbonyl Stretch <a href="#">[1]</a>
1640	C=C	Alkene Stretch <a href="#">[1]</a>
3100-3000	=C-H	Alkene C-H Stretch
2980-2850	C-H	Alkane C-H Stretch
1250-1000	C-O	Ether and Ester C-O Stretch
990, 920	=C-H	Alkene C-H Bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for assessing the purity of **Diallyl 2,2'-oxydiethyl dicarbonate**.

m/z	Proposed Fragment
274	[M] <sup>+</sup> (Molecular Ion)
233	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of allyl radical)
189	[M - C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
145	[M - C <sub>6</sub> H <sub>9</sub> O <sub>4</sub> ] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Diallyl 2,2'-oxydiethyl dicarbonate**. Instrument parameters should be optimized for the specific equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Diallyl 2,2'-oxydiethyl dicarbonate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the internal standard.

## FTIR Spectroscopy

- Sample Preparation: As **Diallyl 2,2'-oxydiethyl dicarbonate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Background Collection: Collect a background spectrum of the clean, empty salt plates or the clean, dry ATR crystal.
- Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

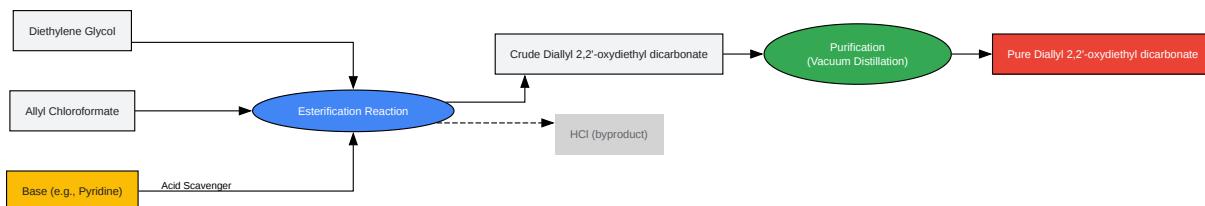
## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Diallyl 2,2'-oxydiethyl dicarbonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- GC Separation: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
- Data Analysis: Identify the peak corresponding to **Diallyl 2,2'-oxydiethyl dicarbonate** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

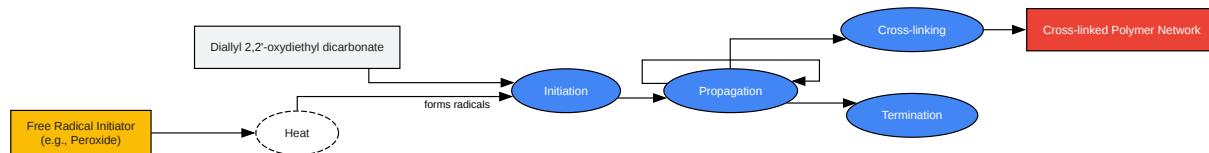
## Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving **Diallyl 2,2'-oxydiethyl dicarbonate**.



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Caption: Synthesis of **Diallyl 2,2'-oxydiethyl dicarbonate**.



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Caption: Free-Radical Polymerization Workflow.

## Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a comprehensive characterization of **Diallyl 2,2'-oxydiethyl dicarbonate**. The data presented in this guide serves as a valuable reference for researchers and scientists in confirming the identity, purity, and structure of this important monomer. The detailed experimental protocols offer a starting point for laboratory analysis, while the workflow diagrams provide a clear overview of its synthesis and polymerization. A thorough understanding of these analytical methods is crucial for the development of new materials and applications based on this versatile chemical compound.

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